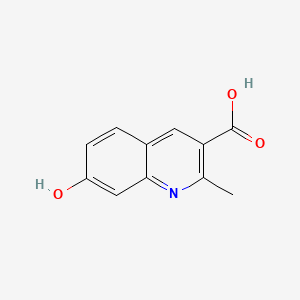

7-Hydroxy-2-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-hydroxy-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-9(11(14)15)4-7-2-3-8(13)5-10(7)12-6/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKDKJHUCYEHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723614 | |

| Record name | 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103853-86-7 | |

| Record name | 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pfitzinger Reaction Adaptations

The Pfitzinger reaction typically generates quinoline-4-carboxylic acids from isatin and a β-keto acid. To shift the carboxylic acid to position 3, alternative precursors, such as substituted isatins or modified ketones, may be employed. For example, using a methyl-substituted isatin derivative could direct methyl incorporation at position 2 during cyclization. A hypothetical adaptation might involve:

-

Starting material : 5-methylisatin (to introduce the 2-methyl group post-cyclization).

-

Reaction with pyruvic acid : Forms a quinoline-3-carboxylic acid intermediate.

-

Hydroxylation : Introduces the 7-hydroxy group via electrophilic substitution or late-stage oxidation.

However, this route remains speculative without direct experimental validation.

Patent-Derived Methodologies for Analogous Compounds

Synthesis of 7-Hydroxyquinoline-4-carboxylic Acid (CN112500341B)

Although the patent CN112500341B focuses on 7-hydroxyquinoline-4-carboxylic acid, its methodology provides insights into functional group manipulation applicable to the target compound. Key steps include:

-

Rearrangement reaction : 6-Bromoisatin reacts with pyruvic acid under basic conditions to form 7-bromoquinoline-2,4-carboxylic acid.

-

Decarboxylation and elimination : Nitrobenzene-mediated heating removes the 2-carboxylic acid group, yielding 7-bromoquinoline-4-carboxylic acid.

-

Esterification and coupling : Sequential transformations introduce protective groups (e.g., Boc) and amino functionalities.

-

Hydrolysis : Final alkaline hydrolysis generates the carboxylic acid.

Table 1: Reaction Conditions from CN112500341B

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Rearrangement | 6-Bromoisatin, NaOH, pyruvic acid, 100°C, 3h | 55.3 |

| Decarboxylation | Nitrobenzene, 210°C, 45min | 79.3 |

| Ester hydrolysis | NaOH (10%), 60°C, 3h | 81.4 |

Adapting this pathway for this compound would require substituting 6-bromoisatin with a methyl-bearing isatin analog and adjusting the cyclization regiochemistry.

Functional Group Introduction and Protection

Methyl Group Incorporation

Introducing the 2-methyl group early in the synthesis ensures structural fidelity. Potential strategies include:

Hydroxy Group Installation

The 7-hydroxy group poses challenges due to its susceptibility to oxidation or undesired side reactions. Patent RU2661156C2 highlights the use of protective groups, such as benzyl ethers, which are later removed via hydrogenolysis. For example:

-

Protection : Introduce a 7-[(4-fluorophenyl)methoxy] group during esterification.

-

Deprotection : Catalytic hydrogenation cleaves the benzyl ether, yielding the free hydroxy group.

Table 2: Protective Group Strategies

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Etherification | 4-Fluorobenzyl bromide, base | 7-O-protected intermediate |

| Hydrogenolysis | H₂, Pd/C, ethanol | 7-Hydroxy product |

Stepwise Synthesis Proposal

Drawing from the patents, a plausible route for this compound involves:

Quinoline Core Formation

-

Starting material : 2-Amino-5-methylbenzoic acid.

-

Gould-Jacobs reaction : React with ethyl acetoacetate to form ethyl 2-methylquinoline-3-carboxylate.

-

Hydroxylation : Introduce hydroxy at position 7 using directed ortho-metalation or nitration/reduction.

Ester Hydrolysis

-

Saponification : Treat ethyl ester with NaOH to yield carboxylic acid.

-

Acidification : Neutralize with HCl to precipitate the final product.

Table 3: Hypothetical Reaction Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethyl acetoacetate, polyphosphoric acid | 65 |

| Hydroxylation | HNO₃, H₂SO₄, followed by H₂/Pd-C | 45 |

| Ester hydrolysis | NaOH (2M), reflux, 4h | 85 |

Challenges and Optimization

Regioselectivity Issues

Unwanted substitution patterns may arise during cyclization. For example, using unsubstituted isatin in the Pfitzinger reaction defaults to quinoline-4-carboxylic acids . To favor position 3, steric or electronic directing groups (e.g., meta-substituents) must be incorporated.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Hydroxy-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division in microorganisms . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Positional Isomerism: Swapping hydroxy and methyl groups (e.g., 7-OH vs. 2-OH) significantly alters hydrogen-bonding capacity and stability. For instance, 2-hydroxy-7-methylquinoline-3-carboxylic acid (CAS 436087-28-4) exhibits lower stability compared to the target compound due to steric hindrance near the carboxylic acid .

- Chlorinated Analogues: Chlorine at position 6 or 7 (e.g., 6-chloro-2-methylquinoline-3-carboxylic acid) introduces electron-withdrawing effects, increasing reactivity but also toxicity (Hazard Code H302) .

- Ester Derivatives : Ethyl esters (e.g., ) serve as prodrugs, improving bioavailability by masking the carboxylic acid .

Biological Activity

7-Hydroxy-2-methylquinoline-3-carboxylic acid (CAS Number: 103853-86-7) is a member of the quinoline family, characterized by its unique chemical structure that includes a hydroxyl group, a methyl group, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. Its structure allows for various chemical reactions, making it a versatile compound in both synthetic organic chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and cell division. Notably, it has been shown to inhibit DNA gyrase and topoisomerase, which are crucial for the survival of many microorganisms. The compound's interaction with these enzymes disrupts normal cellular processes, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 0.125 |

| Klebsiella pneumoniae | 25 | 0.0625 |

| Pseudomonas aeruginosa | 22 | - |

Antiviral Activity

In addition to its antibacterial effects, this compound has also been investigated for its antiviral potential. It has shown activity against Hepatitis B virus (HBV), where derivatives of quinoline compounds were found to inhibit HBV replication significantly at concentrations as low as 10 µM .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell growth and survival is currently under investigation, with promising results indicating potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested against six pathogenic strains, showing superior activity compared to conventional antibiotics like ciprofloxacin .

- Antiviral Research : In vitro studies on HBV revealed that certain derivatives of the compound could inhibit viral replication significantly. This research underscores the importance of further exploring quinoline derivatives in antiviral drug development .

Q & A

Q. What synthetic strategies are effective for preparing 7-Hydroxy-2-methylquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of quinoline-3-carboxylic acid derivatives often employs condensation reactions, such as the Friedländer method. For example, one-pot Friedländer condensation using substituted salicylaldehydes and ketones can construct the quinoline core . To introduce the 7-hydroxy group, demethylation of a methoxy precursor or direct hydroxylation may be required. Optimization includes using Lewis acids like ZnCl₂ (60–80°C, 12–24 hours) to enhance cyclization efficiency . Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) improves yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Solubility in DMSO or methanol facilitates sample preparation . For quantification, UV-Vis spectroscopy at λ_max ~260–280 nm (quinoline absorption band) is recommended .

Q. What solvent systems are suitable for solubility and formulation studies in preclinical research?

Prepare stock solutions in DMSO (10–50 mM) due to limited aqueous solubility. For in vitro assays, dilute in phosphate-buffered saline (PBS) or cell culture media (<0.1% DMSO). Sonication at 37°C for 10–15 minutes enhances dissolution . Avoid prolonged exposure to moisture to prevent hydrolysis of the carboxylic acid group .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Store in airtight containers at –20°C, protected from light and humidity. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent positions (7-hydroxy, 2-methyl) influence the compound’s stability and reactivity?

The electron-donating hydroxy group at position 7 increases susceptibility to oxidation, requiring inert atmospheres (N₂/Ar) during reactions. The 2-methyl group sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the 3-carboxylic acid moiety. Stability in aqueous buffers (pH 7.4) is moderate (t₁/₂ ~48 hours), but degradation accelerates under acidic (pH <3) or alkaline (pH >9) conditions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Compare derivatives with systematic substituent changes (e.g., 7-fluoro vs. 7-hydroxy ). Use computational docking to identify key interactions with targets (e.g., enzymes or receptors) and validate with mutagenesis studies .

Q. How can computational methods predict interactions between this compound and biological targets?

Employ molecular docking (AutoDock Vina) or molecular dynamics simulations to model binding to targets like DNA gyrase or kinase enzymes. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., logP, Hammett constants) with activity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Pilot-scale production faces issues like exothermic reactions during cyclization. Use jacketed reactors for temperature control and optimize catalyst loading (e.g., 1.5–2.0 equiv ZnCl₂). Replace batch processes with flow chemistry to improve yield consistency. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher throughput .

Q. How does the compound’s electronic profile affect its pharmacokinetic properties?

The 3-carboxylic acid group enhances water solubility (logP ~1.2) but limits blood-brain barrier penetration. Methylation of the hydroxyl group improves metabolic stability (CYP450 resistance) but reduces target affinity. Use prodrug strategies (e.g., esterification) to balance bioavailability and activity .

Q. What methodologies validate the compound’s role in modulating enzyme function?

Conduct enzyme inhibition assays (e.g., fluorescence-based assays for proteases) with IC₅₀ determination. Use X-ray crystallography to resolve binding modes or isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Compare with control compounds lacking the 2-methyl or 7-hydroxy groups to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.